molecular formula C53H84N6O15 B1574369 MAL-PEG4-MMAF

MAL-PEG4-MMAF

Katalognummer: B1574369
Molekulargewicht: 1045.282
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maleimide Reactivity

The maleimide group enables covalent attachment to cysteine residues on antibodies via thioether bond formation. Its electrophilic α,β-unsaturated carbonyl undergoes rapid conjugation with free thiols (second-order rate constants: 10–100 M⁻¹s⁻¹ at pH 7.0). Post-conjugation hydrolysis of the thiosuccinimide intermediate generates a stable succinamic acid derivative, mitigating retro-Michael reactions.

Polyethylene Glycol Tetramer Spacer

The tetraethylene glycol (PEG4) spacer confers three critical properties:

  • Solubility Enhancement : Hydrophilic PEG chains reduce aggregation of hydrophobic payloads.
  • Plasma Stability : Ethylene oxide units resist enzymatic degradation, extending systemic circulation time.
  • Payload Positioning : A 19.6 Å spacer length optimizes distance between antibody and payload for target engagement.
Spacer Property Functional Impact Reference
Hydrophilicity Reduces nonspecific protein adsorption
Conformational flexibility Minimizes steric hindrance during cell internalization
Metabolic stability Resists esterase-mediated cleavage

Monomethyl Auristatin F Payload

Monomethyl Auristatin F (MMAF) is a synthetic analog of dolastatin 10, featuring:

  • Mechanism : Potent tubulin polymerization inhibition (IC₅₀ = 0.1–1 nM).
  • Structural Modifications : C-terminal phenylalanine carboxylate limits membrane permeability, reducing off-target toxicity compared to unmethylated analogs.
  • Conjugation Chemistry : Carbamate linkage to the PEG4 spacer ensures payload release via lysosomal proteolysis.

Rational Design Principles for Site-Specific Antibody-Drug Conjugate Conjugation

Addressing Thiosuccinimide Instability

Traditional maleimide linkers faced deconjugation via thiol exchange, but MAL-PEG4-MMAF incorporates design innovations:

  • Maleamic Methyl Ester Linkers : Post-conjugation hydrolysis generates stable maleamic acid derivatives, eliminating retro-Michael reactivity.
  • PEG4-Mediated Solubilization : Reduced hydrophobicity minimizes antibody aggregation at high Drug-to-Antibody Ratios (DAR 3–4).

Site-Selectivity Optimization

  • Cysteine Engineering : Partial antibody reduction (2–4 interchain disulfides) enables controlled DAR while preserving structural integrity.
  • pH-Controlled Conjugation : Reactions at pH 6.5–7.5 maximize thiolate nucleophilicity without denaturing antibodies.
Design Strategy Outcome Reference
Hydrolytic ring-opening >90% conjugate stability over 7 days in plasma
PEG4 spacer integration Solubility >10 mg/mL in aqueous buffers
Controlled reduction (TCEP) DAR 3.8 ± 0.2 with <5% aggregates

Eigenschaften

Molekularformel

C53H84N6O15

Molekulargewicht

1045.282

SMILES

CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O

Aussehen

Solid powder

Synonyme

MAL-PEG4-MMAF; ((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Role in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. MAL-PEG4-MMAF is utilized as a linker-payload system in ADCs to enhance their therapeutic index by selectively delivering cytotoxic agents to malignant cells while minimizing off-target effects.

Clinical Applications

Several clinical studies have demonstrated the efficacy of ADCs incorporating MAL-PEG4-MMAF:

  • Blenrep (Belantamab Mafodotin) : This ADC targets B-cell maturation antigen (BCMA) and has shown significant activity in treating multiple myeloma. It utilizes a maleimidocaproyl linker to attach MMAF, resulting in effective tumor cell killing with manageable toxicity profiles .
  • Enfortumab Vedotin : Approved for locally advanced or metastatic urothelial cancer, this ADC employs MMAE (closely related to MMAF) linked through a protease-cleavable linker, showcasing the versatility of auristatin derivatives in ADC design .

Preclinical Studies

Research has indicated that ADCs utilizing MAL-PEG4-MMAF exhibit enhanced efficacy against various cancer types:

  • A study demonstrated that FGF2 conjugated with MMAE effectively targeted FGFR1-expressing cancer cells, leading to significant cytotoxicity compared to non-targeted controls .
  • Another investigation highlighted the improved potency of ADCs against multidrug-resistant (MDR) cancer cells when utilizing hydrophilic linkers such as MAL-PEG4-MMAF .

Comparative Analysis Table

FeatureMAL-PEG4-MMAFOther Linkers
Linker Type PEG-basedVarious (e.g., non-cleavable)
Cytotoxic Agent Monomethyl Auristatin F (MMAF)MMAE, DM1
Targeting Mechanism Antibody-mediatedAntibody-mediated
Clinical Applications Multiple myeloma, solid tumorsVarious cancers
Efficacy High potency against specific targetsVariable

Future Perspectives

The ongoing development of MAL-PEG4-MMAF-based ADCs holds promise for improving cancer treatment outcomes. Research is focusing on optimizing linker designs and enhancing payload delivery systems to overcome challenges such as drug resistance and toxicity management.

Vergleich Mit ähnlichen Verbindungen

Linker Chemistry and Functional Groups

MAL-PEG4-MMAF is distinguished by its maleimide-thiol conjugation chemistry , which targets cysteine residues on antibodies. Comparatively:

Compound Linker Functional Group Conjugation Target Key Advantage(s) Reference
MAL-PEG4-MMAF PEG4 Maleimide Cysteine (thiol) Rapid, stable thiol-maleimide bond
DBCO-(PEG2-VC-PAB-MMAE)2 PEG2 Dibenzocyclooctyne (DBCO) Azide-modified antibodies Strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation
Aminooxy-PEG4-MMAF PEG4 Aminooxy Ketone/aldehyde groups Site-specific conjugation under mild pH conditions
Mal-PEG4-OH PEG4 Maleimide + Alcohol Dual functionality Allows sequential conjugation (e.g., thiol + carbodiimide coupling)
  • Maleimide vs. DBCO/Aminooxy: Maleimide offers faster reaction kinetics but may undergo retro-Michael reactions in vivo, leading to payload loss. DBCO and aminooxy groups enable bioorthogonal or site-specific conjugation, improving ADC stability .
  • PEG4 vs. PEG2: Longer PEG chains (PEG4) enhance solubility and reduce immunogenicity compared to shorter variants .

Payload Comparison

MMAF in MAL-PEG4-MMAF is structurally similar to monomethyl auristatin E (MMAE) but differs in cytotoxicity and mechanism:

Payload Mechanism Potency (IC₅₀) Solubility Key ADC Example
MMAF Tubulin polymerization inhibition ~0.1–1 nM Low Belantamab mafodotin
MMAE Tubulin disruption + apoptosis ~0.01–0.1 nM Moderate Brentuximab vedotin
  • MMAF vs. MMAE : MMAF is less membrane-permeable due to a charged C-terminal phenylalanine residue, reducing off-target toxicity but requiring efficient internalization of ADCs for efficacy. MMAE is more potent but has higher systemic toxicity .

Pharmacokinetic and Stability Profiles

  • MAL-PEG4-MMAF : The PEG4 linker increases ADC hydrophilicity, reducing liver clearance and extending circulation time. However, maleimide-thiol conjugates may undergo plasma protein binding or premature cleavage .
  • DBCO-(PEG2-VC-PAB-MMAE)2 : The protease-cleavable valine-citrulline (VC) linker ensures payload release in lysosomal environments, enhancing tumor specificity .
  • Aminooxy-PEG4-MMAF: Oxime bonds formed via aminooxy-ketone conjugation are hydrolytically stable, improving ADC serum stability compared to maleimide-based ADCs .

Formulation and Handling

Compound Storage Conditions Solubility Challenges Recommended Formulations
MAL-PEG4-MMAF -20°C (powder), -80°C (in solvent) Low aqueous solubility DMSO + Tween 80/saline or PEG300/oil
Aminooxy-PEG4-MMAF -5°C (short-term), -80°C (long-term) Requires pH 5–6 for optimal conjugation Pre-formulated in PBS or acetate buffer

Q & A

Q. What is the structural and functional role of the PEG4 linker in MAL-PEG4-MMAF?

The PEG4 linker in MAL-PEG4-MMAF serves as a spacer between the maleimide group (for antibody conjugation) and the MMAF payload (a cytotoxic auristatin derivative). This linker enhances solubility, reduces steric hindrance during conjugation, and modulates drug release kinetics. Methodologically, the linker’s length and hydrophilicity can be validated via techniques like size-exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How does the maleimido group in MAL-PEG4-MMAF enable conjugation to antibodies?

The maleimido group reacts selectively with free thiol groups (-SH) on reduced cysteine residues in antibodies, forming stable thioether bonds. To optimize conjugation:

  • Reduce antibodies using tris(2-carboxyethyl)phosphane (TCEP) to expose free cysteines.
  • Use a molar excess of MAL-PEG4-MMAF (typically 5–10×) to ensure high drug-to-antibody ratio (DAR).
  • Validate conjugation efficiency via hydrophobic interaction chromatography (HIC) or SDS-PAGE to confirm DAR and absence of aggregation .

Q. What are the key quality control assays for characterizing MAL-PEG4-MMAF-based antibody-drug conjugates (ADCs)?

Critical assays include:

  • DAR quantification : HIC or UV-Vis spectrophotometry (using extinction coefficients for MMAF and the antibody).
  • Aggregation assessment : SEC or dynamic light scattering (DLS).
  • Stability testing : Incubate ADCs in serum or buffer (e.g., PBS, pH 7.4) at 37°C for 7 days, then re-analyze DAR and aggregation.
  • In vitro potency : Cytotoxicity assays (e.g., CellTiter-Glo) using antigen-positive cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for MAL-PEG4-MMAF-based ADCs?

Discrepancies often arise from differences in payload release kinetics, tumor microenvironment factors, or off-target toxicity. To address this:

  • Compare drug release profiles : Use lysosomal enzymes (e.g., cathepsin B) in vitro versus plasma stability assays.
  • Evaluate tumor penetration : Use imaging techniques (e.g., fluorescence microscopy) to assess ADC distribution in xenograft models.
  • Correlate DAR with toxicity : High DAR (>4) may improve efficacy but increase hepatic clearance. Optimize using lower DAR (2–4) and validate via pharmacokinetic (PK) studies .

Q. What experimental strategies mitigate batch-to-batch variability in MAL-PEG4-MMAF conjugation?

Variability stems from inconsistent antibody reduction or maleimide hydrolysis. Solutions include:

  • Standardize reduction protocols : Use Ellman’s assay to quantify free thiols pre-conjugation.
  • Control reaction pH and temperature : Maleimide reactivity decreases above pH 7.5; maintain pH 6.5–7.0 at 4°C.
  • Use fresh reagents : Maleimide groups hydrolyze in aqueous buffers; prepare MAL-PEG4-MMAF immediately before use .

Q. How should researchers design dose-escalation studies for MAL-PEG4-MMAF ADCs to balance efficacy and toxicity?

  • Preclinical models : Use immunodeficient mice with patient-derived xenografts (PDXs) to mimic human pharmacokinetics.
  • Dosing regimen : Start with 1 mg/kg ADC (equivalent to ~0.05 mg/kg MMAF) and escalate in 2× increments.
  • Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and hematological parameters.
  • Mechanistic biomarkers : Measure cleaved caspase-3 in tumors (apoptosis) and serum cytokines (e.g., IL-6 for inflammation) .

Methodological Considerations for Data Analysis

Q. How to statistically analyze conflicting cytotoxicity data across multiple cell lines?

  • Normalize data : Express viability as % of untreated controls.
  • Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate IC50 values.
  • Address outliers : Apply Grubbs’ test or robust regression if technical replicates show high variance.
  • Cross-validate with orthogonal assays : Combine CellTiter-Glo with apoptosis markers (e.g., Annexin V) .

Q. What criteria determine whether MAL-PEG4-MMAF is suitable for a specific ADC target?

  • Antigen expression levels : Use flow cytometry or immunohistochemistry (IHC) to quantify target density (≥10,000 copies/cell ideal).
  • Internalization efficiency : Compare ADC uptake via pHrodo-labeled antibodies (fluorescence increases in acidic endosomes).
  • Bystander effect : Test cytotoxicity on antigen-negative cells co-cultured with antigen-positive cells; MMAF’s membrane permeability enables this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAL-PEG4-MMAF
Reactant of Route 2
Reactant of Route 2
MAL-PEG4-MMAF

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.